molecular formula C14H9F3INO B14197583 1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone CAS No. 833451-91-5

1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone

Cat. No.: B14197583
CAS No.: 833451-91-5
M. Wt: 391.13 g/mol
InChI Key: UWJHPBAZBLTVPI-UHFFFAOYSA-N
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Description

1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone is a complex organic compound characterized by the presence of multiple halogen atoms, including fluorine and iodine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques using microreactor systems. These systems offer high mass and heat transfer efficiency, allowing reactions to occur at higher temperatures than traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone is unique due to its specific arrangement of halogen atoms and the presence of an ethanone group.

Properties

CAS No.

833451-91-5

Molecular Formula

C14H9F3INO

Molecular Weight

391.13 g/mol

IUPAC Name

1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]ethanone

InChI

InChI=1S/C14H9F3INO/c1-7(20)9-3-4-10(15)13(17)14(9)19-12-5-2-8(18)6-11(12)16/h2-6,19H,1H3

InChI Key

UWJHPBAZBLTVPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)NC2=C(C=C(C=C2)I)F

Origin of Product

United States

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